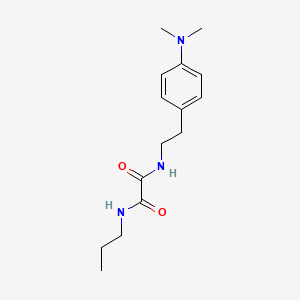

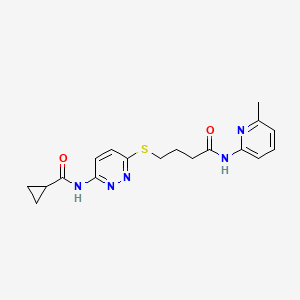

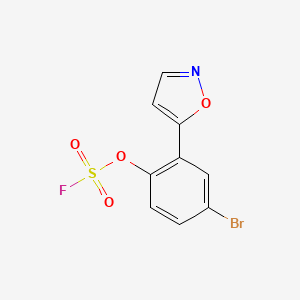

N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has gained attention due to its potential as an anticancer agent and its ability to selectively kill cancer cells.

Wissenschaftliche Forschungsanwendungen

Allosteric Modulation of CB1 Receptors

N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide and related compounds have been studied for their role as allosteric modulators of the cannabinoid type 1 receptor (CB1). Research by Khurana et al. (2014) identified specific structural requirements for indole-2-carboxamides to effectively modulate CB1, highlighting the importance of the amino substituent on the phenyl ring and its impact on binding affinity and cooperativity (Khurana et al., 2014).

Analgesic Properties

A study by Lednicer et al. (1981) investigated derivatives of 4-aryl-4-(dimethylamino)cyclohexan-1-ones, including those substituted with m-hydroxy groups. These compounds, including variations with dimethylamino groups, demonstrated potent analgesic properties, though lacking antagonist activity. This research provides insights into the structure-activity relationships of these compounds, particularly the influence of the dimethylamino group (Lednicer et al., 1981).

Synthesis and Biological Activities

Gopi and Dhanaraju (2018) synthesized novel semicarbazone Mannich base derivatives, including those with N,N-dimethylamino substituents. These compounds were evaluated for their anti-diabetic and anti-inflammatory activities, displaying significant efficacy in reducing blood glucose levels and inflammation in experimental models (Gopi & Dhanaraju, 2018).

Hydrogen Bonding in Solid Thioureas

Wawer and Koleva (1996) studied N1-alkyl-N2-arylthioureas, which can be structurally related to N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide. Their research focused on hydrogen bonding in these compounds, utilizing 13C CP/MAS NMR and IR spectroscopy. This study adds to the understanding of the molecular interactions and structural properties of similar compounds (Wawer & Koleva, 1996).

Photocurrent Generation in Layer-by-Layer Films

Gao et al. (2015) explored the use of hemicyanine with a dimethylaminophenyl fragment, structurally related to N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide, in layer-by-layer electrostatically self-assembled films. These films, combined with polyoxometalates, exhibited stable photocurrents, demonstrating the potential of such compounds in photovoltaic applications (Gao et al., 2015).

Eigenschaften

IUPAC Name |

N'-[2-[4-(dimethylamino)phenyl]ethyl]-N-propyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2/c1-4-10-16-14(19)15(20)17-11-9-12-5-7-13(8-6-12)18(2)3/h5-8H,4,9-11H2,1-3H3,(H,16,19)(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAXOIPWDDHCPPQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCCC1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(4-(dimethylamino)phenethyl)-N2-propyloxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine;hydrochloride](/img/structure/B2435338.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-2H-quinolin-4-yl]acetic acid](/img/structure/B2435341.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenylacetamide](/img/structure/B2435344.png)

![2-methoxy-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2435348.png)

![1-Benzhydryl-3-[(1-morpholin-4-ylcyclobutyl)methyl]urea](/img/structure/B2435357.png)

![Tert-butyl N-[(7R,8S)-8-hydroxy-5-oxaspiro[3.4]octan-7-yl]carbamate](/img/structure/B2435358.png)